[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Overview
Description
[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a brominated isoxazole ring, which is attached to an ethyl chain linked to a carbamic acid tert-butyl ester group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds are often used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups. In the transmetalation step, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura cross-coupling reactions are widely used in organic synthesis for creating carbon-carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
The compound might be involved in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .
Action Environment
The success of suzuki–miyaura cross-coupling reactions, which this compound might be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester typically involves the following steps:
Bromination of Isoxazole: The starting material, isoxazole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the isoxazole ring.
Formation of Ethyl Linker: The brominated isoxazole is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form the ethyl-linked intermediate.
Carbamate Formation: The final step involves the reaction of the ethyl-linked intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamic acid tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the isoxazole ring, resulting in debromination or ring reduction.
Substitution: The bromine atom in the isoxazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Debrominated or reduced isoxazole derivatives.
Substitution: New compounds with substituted functional groups at the bromine position.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biological Probes: It is used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmacologically active molecules.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
- [2-(3-Chloro-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
- [2-(3-Fluoro-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
- [2-(3-Iodo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester
Comparison:
- Uniqueness: The presence of the bromine atom in [2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it distinct in its chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[2-(3-bromo-1,2-oxazol-5-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O3/c1-10(2,3)15-9(14)12-5-4-7-6-8(11)13-16-7/h6H,4-5H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXBBHKJVOLNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=NO1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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